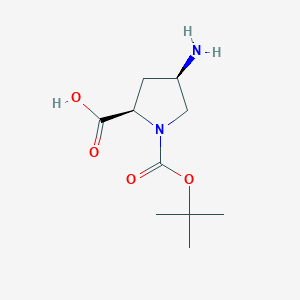![molecular formula C6H7NO3 B163880 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 131059-15-9](/img/structure/B163880.png)
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, also known as NOBH, is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has been the subject of scientific research due to its potential applications in various fields, including organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. It can be used as a building block for the synthesis of other compounds, such as bicyclic lactones and nitroalkenes. It has also been used in the development of new materials, such as polymers and dendrimers. In medicinal chemistry, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been investigated for its potential as an anti-cancer agent and as a precursor for the synthesis of nitric oxide donors.
Wirkmechanismus
The mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is not fully understood, but it is believed to involve the nitro group and the oxygen atom in its structure. The nitro group can undergo reduction to form a nitroso group, which can then release nitric oxide. This can lead to various physiological effects, such as vasodilation and anti-inflammatory activity.
Biochemical and Physiological Effects
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have vasodilatory effects, which may be useful in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has several advantages for lab experiments, including its high yield and purity, as well as its versatility as a building block for the synthesis of other compounds. However, its potential toxicity and instability may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene. One possible direction is the development of new materials based on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, such as polymers and dendrimers. Another direction is the investigation of its potential as an anti-cancer agent and as a nitric oxide donor for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene and its physiological effects.
Conclusion
In conclusion, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. Its mechanism of action and physiological effects are still being investigated, but it has shown promise as an anti-cancer agent and as a nitric oxide donor. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene involves the reaction of 2-nitropropene and ethylene oxide in the presence of a catalyst, such as potassium tert-butoxide. The product is obtained in good yield and purity, making it a viable option for further research.
Eigenschaften
CAS-Nummer |
131059-15-9 |
|---|---|
Produktname |
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene |
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
1-nitro-7-oxabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C6H7NO3/c8-7(9)6-4-2-1-3-5(6)10-6/h2,4-5H,1,3H2 |
InChI-Schlüssel |
QKNODWWVQULKRM-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
Synonyme |
7-Oxabicyclo[4.1.0]hept-2-ene, 1-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
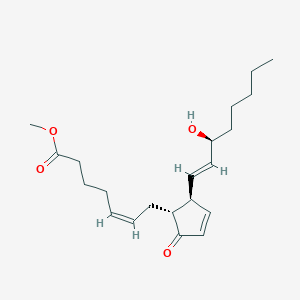



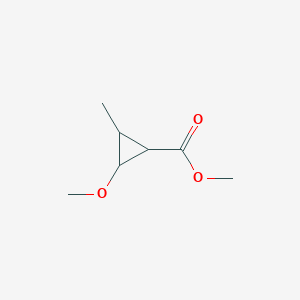


![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
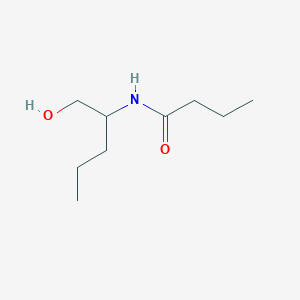
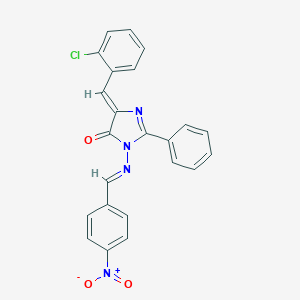
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

